molecular formula C5H6BrNO2S2 B6331245 3-bromo-N-methylthiophene-2-sulfonamide CAS No. 67060-80-4

3-bromo-N-methylthiophene-2-sulfonamide

Cat. No.: B6331245
CAS No.: 67060-80-4
M. Wt: 256.1 g/mol
InChI Key: BESCPVMVOWBYIG-UHFFFAOYSA-N
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Description

3-bromo-N-methylthiophene-2-sulfonamide is an organosulfur compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-methylthiophene-2-sulfonamide typically involves the bromination of N-methylthiophene-2-sulfonamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the absence of benzoyl peroxide . The reaction proceeds under mild conditions and yields the desired brominated product with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Substituted Thiophenes: Resulting from nucleophilic substitution.

    Coupled Products: Formed through Suzuki-Miyaura coupling, leading to biaryl compounds.

Mechanism of Action

The mechanism of action of 3-bromo-N-methylthiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may inhibit enzymes by mimicking the natural substrate or by binding to the active site. The bromine and sulfonamide groups can interact with various molecular targets, affecting biological pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-methylthiophene-2-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .

Properties

IUPAC Name

3-bromo-N-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S2/c1-7-11(8,9)5-4(6)2-3-10-5/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESCPVMVOWBYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280027
Record name 3-Bromo-N-methyl-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67060-80-4
Record name 3-Bromo-N-methyl-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67060-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-methyl-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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